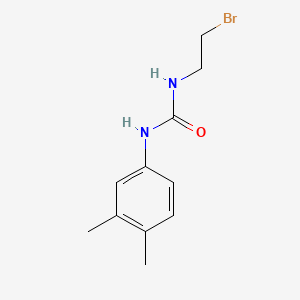
Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)-: is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromoethyl group and a xylyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- typically involves the reaction of 3,4-xylyl isocyanate with 2-bromoethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromoethyl group in Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- can undergo nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the xylyl group. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups like hydroxyl or carboxyl groups.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed:
- Substituted ureas with various functional groups depending on the nucleophile used.
- Oxidized derivatives with hydroxyl or carboxyl groups.
- Reduced derivatives with ethyl groups.
科学的研究の応用
Chemistry: Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- is used as a building block in organic synthesis. Its reactivity allows for the creation of a wide range of derivatives, which can be further utilized in the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may possess therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In the industrial sector, Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- depends on its specific application and the target molecule. In general, the compound may interact with biological macromolecules such as proteins, nucleic acids, or cell membranes. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter their function. The xylyl group may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- Urea, 1-(2-chloroethyl)-3-(3,4-xylyl)-
- Urea, 1-(2-iodoethyl)-3-(3,4-xylyl)-
- Urea, 1-(2-bromoethyl)-3-(2,4-xylyl)-
Comparison:
- Urea, 1-(2-chloroethyl)-3-(3,4-xylyl)- : Similar in structure but with a chloroethyl group instead of a bromoethyl group. The reactivity and applications may differ due to the different halogen atom.
- Urea, 1-(2-iodoethyl)-3-(3,4-xylyl)- : Contains an iodoethyl group, which may exhibit different reactivity and biological activity compared to the bromoethyl group.
- Urea, 1-(2-bromoethyl)-3-(2,4-xylyl)- : The position of the xylyl group is different, which can influence the compound’s properties and reactivity.
Urea, 1-(2-bromoethyl)-3-(3,4-xylyl)- is unique due to the specific combination of the bromoethyl and 3,4-xylyl groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
23417-39-2 |
|---|---|
分子式 |
C11H15BrN2O |
分子量 |
271.15 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-(3,4-dimethylphenyl)urea |
InChI |
InChI=1S/C11H15BrN2O/c1-8-3-4-10(7-9(8)2)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) |
InChIキー |
QDACXZIAKSCSEG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


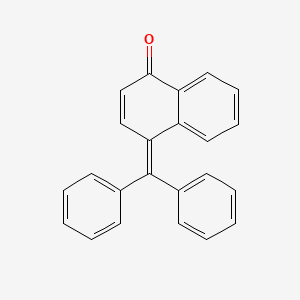

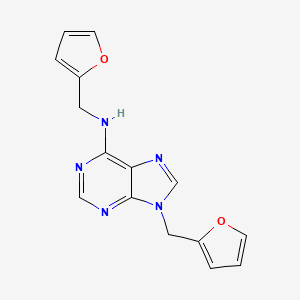
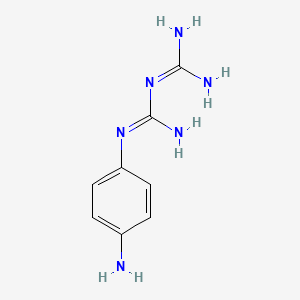
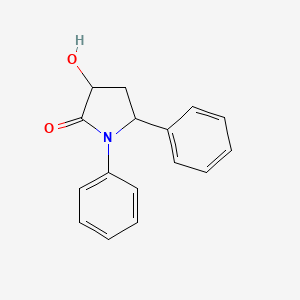
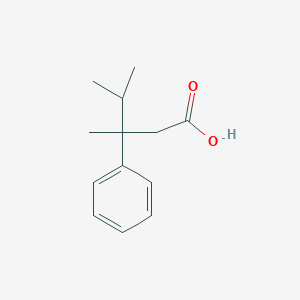

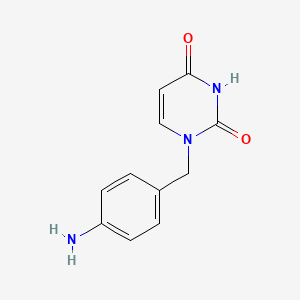
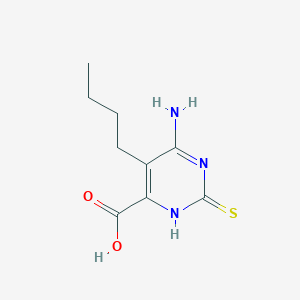
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)

